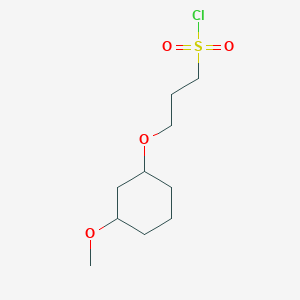

3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride

Beschreibung

3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride is a sulfonyl chloride derivative featuring a cyclohexyl ether moiety substituted with a methoxy group at the 3-position. Sulfonyl chlorides are critical intermediates in organic synthesis, particularly in the preparation of sulfonamides, sulfonate esters, and other functionalized compounds.

Eigenschaften

Molekularformel |

C10H19ClO4S |

|---|---|

Molekulargewicht |

270.77 g/mol |

IUPAC-Name |

3-(3-methoxycyclohexyl)oxypropane-1-sulfonyl chloride |

InChI |

InChI=1S/C10H19ClO4S/c1-14-9-4-2-5-10(8-9)15-6-3-7-16(11,12)13/h9-10H,2-8H2,1H3 |

InChI-Schlüssel |

CAGYWWNKCYYYGQ-UHFFFAOYSA-N |

Kanonische SMILES |

COC1CCCC(C1)OCCCS(=O)(=O)Cl |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride typically involves the reaction of 3-methoxycyclohexanol with propane-1-sulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product .

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Analyse Chemischer Reaktionen

3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride undergoes various types of chemical reactions, including:

Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation and Reduction Reactions: Although less common, this compound can participate in oxidation and reduction reactions under specific conditions.

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, reacting with an amine would yield a sulfonamide derivative .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

The mechanism of action of 3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride involves the formation of a covalent bond between the sulfonyl chloride group and a nucleophilic site on the target molecule. This reaction typically proceeds through a nucleophilic substitution mechanism, where the nucleophile attacks the sulfur atom, displacing the chloride ion .

The molecular targets and pathways involved depend on the specific application. For example, in biological systems, the compound may target amino groups on proteins or peptides, leading to the formation of sulfonamide linkages .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Effects

- Substituent Bulk : The 3,4-dimethylcyclohexyloxy analog (268.80 g/mol) exhibits higher molecular weight and steric hindrance compared to the 3-methylcyclohexyloxy derivative (254.77 g/mol), which could reduce reaction rates in sterically sensitive reactions .

- Electronic Modulation: The trifluoromethyl group in 3-[3-(trifluoromethyl)phenoxy]propane-1-sulfonyl chloride significantly increases the electrophilicity of the sulfonyl chloride, making it more reactive toward amines or alcohols .

- Solubility Trends: Compounds with aromatic substituents (e.g., phenoxy groups) may exhibit lower solubility in aqueous media compared to alicyclic analogs like cyclohexylmethoxy derivatives .

Biologische Aktivität

3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride is a sulfonyl chloride compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its chemical properties, mechanisms of action, biological activities, and relevant research findings.

The compound is characterized by the presence of a sulfonyl group attached to a cyclohexyl ether moiety. Its molecular formula is C₉H₁₃ClO₄S, with a molar mass of approximately 236.72 g/mol. As a sulfonyl chloride, it is known for its reactivity towards nucleophiles, making it useful in synthetic organic chemistry.

The primary mechanism of action involves the electrophilic nature of the sulfonyl chloride group, which allows it to react with various nucleophiles such as amines, alcohols, and thiols. This reactivity leads to the formation of sulfonamide derivatives and other related compounds. The specific biological pathways affected depend on the nature of the nucleophile involved in the reaction.

Biological Activities

Research indicates several potential biological activities associated with 3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride:

- Antimicrobial Activity : Preliminary studies suggest that sulfonamide derivatives formed from this compound may exhibit antimicrobial properties due to their ability to inhibit bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria.

- Anti-inflammatory Effects : Some derivatives have shown promise in modulating inflammatory pathways, potentially providing therapeutic benefits in conditions like arthritis or other inflammatory diseases.

- Cancer Research : The compound's ability to modify biomolecules makes it a candidate for cancer research, particularly in developing targeted therapies that exploit specific cellular pathways involved in tumor growth.

Table 1: Summary of Biological Activities

| Activity Type | Description |

|---|---|

| Antimicrobial | Inhibition of bacterial growth via sulfonamide formation |

| Anti-inflammatory | Modulation of inflammatory mediators |

| Cancer Therapeutics | Potential use in drug development targeting specific cancer pathways |

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various sulfonamide derivatives synthesized from 3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride. The results indicated significant inhibition against Gram-positive bacteria, suggesting potential applications in treating bacterial infections.

Case Study 2: Anti-inflammatory Mechanisms

Research published in Journal of Medicinal Chemistry explored the anti-inflammatory effects of sulfonamide derivatives derived from this compound. The study found that certain derivatives could significantly reduce cytokine production in vitro, indicating their potential as anti-inflammatory agents.

Applications in Drug Development

Given its biological activity and reactivity, 3-((3-Methoxycyclohexyl)oxy)propane-1-sulfonyl chloride serves as an important intermediate in drug synthesis. Its derivatives are being explored for their therapeutic potential in various disease states, including infectious diseases and cancer.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.